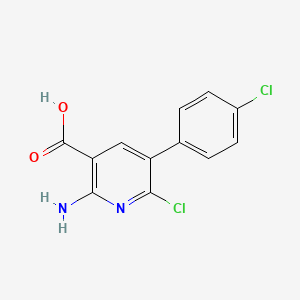
2-Amino-6-chloro-5-(4-chlorophenyl)pyridine-3-carboxylic acid
Cat. No. B8614917
Key on ui cas rn:
84596-38-3
M. Wt: 283.11 g/mol
InChI Key: ABGNUAGBAWPRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04508722
Procedure details


2-Amino-6-chloro-5-(4-chlorophenyl)-3-pyridinecarboxylic acid (9 grams), 300 ml H2SO4, and 90 ml water were heated in an oil bath at 220°-230° C. for 1 hour. The reaction mixture was diluted to 2 liters, cooled, and neutralized with 50% NaOH. A gum-like solid formed which was only partially removed by filtration. The filtrate was then extracted four times with 800-1000 ml portions of CH2Cl2 taking care not to remove any of gum-like solid. The combined CH2Cl2 layers were dried over MgSO4. The filtered solid was dissolved in ethyl acetate and then the aqueous-solid mixture was extracted with the same solvent. TLC of this extract showed the desired product and an impurity. Next the CH2Cl2 extracts were filtered and stripped to give about 0.6 gram of the desired product, m.p. 178°-182° C. The ethyl acetate extract was similarly treated to give a solid residue. Trituration of this solid with hot CH2Cl2 followed by filtration and stripping gave about 0.8 gram of the desired product, m.p. 179°-183° C.
Quantity
9 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7](C(O)=O)=[CH:6][C:5]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)=[C:4]([Cl:18])[N:3]=1.OS(O)(=O)=O.[OH-].[Na+]>O>[Cl:18][C:4]1[N:3]=[C:2]([NH2:1])[CH:7]=[CH:6][C:5]=1[C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=C(C=C1C(=O)O)C1=CC=C(C=C1)Cl)Cl
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was diluted to 2 liters
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A gum-like solid formed which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was only partially removed by filtration
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The filtrate was then extracted four times with 800-1000 ml portions of CH2Cl2 taking care not
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove any of gum-like solid
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined CH2Cl2 layers were dried over MgSO4
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The filtered solid was dissolved in ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous-solid mixture was extracted with the same solvent
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Next the CH2Cl2 extracts were filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC(=N1)N)C1=CC=C(C=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 7.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

